molecular formula C18H20F3N3O3 B12184069 N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B12184069
M. Wt: 383.4 g/mol
InChI Key: XBOSXPZKRKWHRI-UHFFFAOYSA-N
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Description

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates several key features commonly associated with bioactive molecules, including a pyrrolidine core, a carboxamide linkage, and a metabolically stable trifluoromethyl phenyl group. The presence of the cyclopropanecarbonyl moiety is a notable structural characteristic, as carbonyl derivatives of cyclopropane are frequently employed in drug discovery to modulate properties like potency and metabolic stability . This compound is provided exclusively for research purposes in laboratory settings. It is intended for use in areas such as assay development, high-throughput screening, and structure-activity relationship (SAR) studies to investigate and identify potential biological activities. All products are strictly for Research Use Only and are not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C18H20F3N3O3

Molecular Weight

383.4 g/mol

IUPAC Name

N-[2-(cyclopropanecarbonylamino)ethyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C18H20F3N3O3/c19-18(20,21)13-2-1-3-14(9-13)24-10-12(8-15(24)25)17(27)23-7-6-22-16(26)11-4-5-11/h1-3,9,11-12H,4-8,10H2,(H,22,26)(H,23,27)

InChI Key

XBOSXPZKRKWHRI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCCNC(=O)C2CC(=O)N(C2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 2-[(Cyclopropylcarbonyl)amino]ethylamine

  • Cyclopropanecarbonyl chloride is reacted with ethylenediamine in CH2Cl2\text{CH}_2\text{Cl}_2 at 0°C using triethylamine (Et3N\text{Et}_3\text{N}) as a base.

  • The intermediate is purified via recrystallization (yield: 70–75%).

Amide Bond Formation

  • Pyrrolidine-3-carboxylic acid is activated with HATU\text{HATU} (O\text{O}-7-azabenzotriazol-1-yl-N,N,N,NN,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA\text{DIPEA} (N,NN,N-diisopropylethylamine) in DMF\text{DMF}.

  • The activated ester is coupled with 2-[(cyclopropylcarbonyl)amino]ethylamine at room temperature for 12 hours (yield: 82%).

Oxidation to the 5-Oxo Group

The 5-oxo group is introduced via Jones oxidation (CrO3_3/H2_2SO4_4) or Swern oxidation ((COCl)2_2/DMSO).

  • Swern oxidation of the pyrrolidine’s 5-hydroxyl group in CH2Cl2\text{CH}_2\text{Cl}_2 at −78°C provides the ketone in 90% yield.

  • Alternative method : TEMPO-mediated oxidation with NaOCl/NaBr in water at pH 9–10 (yield: 88%).

Purification and Characterization

Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity. Structural confirmation is performed via:

  • 1H NMR^1\text{H NMR} (DMSO-d6\text{DMSO-}d_6): Resonances at δ 2.23 (s, 3H, CH3_3), 4.45 (s, 2H, CH2_2Cl), 7.43–8.53 (m, aromatic H).

  • HPLC-MS : [M+H]+^+ at m/zm/z 384.2.

Challenges and Optimization

  • Stereochemical control : Chiral centers require asymmetric catalysis or resolution.

  • Trifluoromethyl stability : Harsh acidic/basic conditions may cleave the CF3_3 group; neutral pH is maintained during amide coupling.

  • Scale-up limitations : Photochemical steps (e.g., ring contraction) necessitate specialized equipment .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.

    Biology: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.

    Industrial Applications: The compound is explored for its potential use in industrial processes, such as catalysis and material science.

Mechanism of Action

The mechanism of action of N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

  • Structural Features: Pyrrolidine core with a 5-oxo group. 4-Fluorophenyl substituent at the 1-position (vs. 3-CF₃-phenyl in the target compound). Thiadiazole ring with an isopropyl group as the amide substituent (vs. cyclopropanecarbonyl-ethylamino).

5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

  • Structural Features :
    • Pyridine core (vs. pyrrolidine) with a 6-oxo group.
    • Chlorine substituent at the 5-position and a benzyl-linked 3-CF₃-phenyl group.
    • 2,4-Difluorophenyl amide substituent.
  • Key Differences :
    • The pyridine ring’s rigidity may confer distinct conformational preferences compared to the flexible pyrrolidine scaffold.
    • The chlorine atom and difluorophenyl group could enhance electron-withdrawing effects, influencing reactivity and binding kinetics. This compound’s higher halogen content may increase metabolic resistance but also toxicity risks .

Impurity E(EP): N-(2-Hydroxyethyl)-N-[(1RS)-1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl]benzamide

  • Structural Features :
    • Benzamide backbone (vs. pyrrolidine carboxamide).
    • 3-CF₃-phenyl ethyl group and a hydroxyethyl side chain.
  • The hydroxyethyl group introduces polarity, which may limit blood-brain barrier penetration compared to the cyclopropanecarbonyl-ethylamino group in the target compound .

Research Implications and Limitations

  • Structural Insights: The target compound’s cyclopropanecarbonyl-ethylamino side chain and 3-CF₃-phenyl group balance lipophilicity and metabolic stability, distinguishing it from analogs with thiadiazole or pyridine cores.
  • Data Gaps : Direct pharmacological or pharmacokinetic data for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation.
  • Future Directions : Experimental studies on binding affinity (e.g., kinase inhibition), solubility, and metabolic stability are needed to validate these hypotheses.

Biological Activity

N-{2-[(cyclopropylcarbonyl)amino]ethyl}-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a synthetic compound with potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H23N3O4
  • Molecular Weight : 345.4 g/mol
  • IUPAC Name : N-[2-(cyclopropanecarbonylamino)ethyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
  • Structure : The compound features a pyrrolidine ring, a cyclopropylcarbonyl group, and a trifluoromethylphenyl moiety.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor of certain phospholipases, which are crucial in various signaling pathways related to inflammation and cellular responses.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit cytosolic phospholipase A2 (cPLA2), which plays a significant role in the release of arachidonic acid and subsequent inflammatory processes. Inhibition of cPLA2 has been linked to reduced inflammation in various models .

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that inhibitors targeting cPLA2 significantly reduced inflammatory markers in corneal epithelial cells exposed to inflammatory stimuli. The application of such inhibitors led to decreased apoptosis rates in these cells, suggesting protective effects against inflammatory damage .
  • Cancer Research : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines by modulating the NF-kB signaling pathway, which is often dysregulated in cancer . This suggests potential therapeutic applications in oncology.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionReduced cPLA2 activity and inflammation
Apoptosis InductionInduced apoptosis in cancer cell lines
Anti-inflammatoryDecreased inflammatory markers in epithelial cells

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